molecular formula C19H21NO4 B268531 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268531
M. Wt: 327.4 g/mol
InChI Key: MMKIDHODFLUHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. This compound is also known as PHEN-TFM, and it belongs to the class of amides.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a serine/threonine kinase that plays a critical role in cell survival, growth, and proliferation. Studies have shown that 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can inhibit the activity of Akt by binding to its pleckstrin homology (PH) domain, which is essential for Akt activation. This binding prevents Akt from phosphorylating its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the Akt signaling pathway. In vivo studies have shown that this compound can inhibit tumor growth in xenograft mouse models of breast cancer and non-small cell lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments include its potential as an anti-cancer and anti-inflammatory agent, its ability to inhibit the Akt signaling pathway, and its potential as a ligand for the development of novel protein kinase inhibitors. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to explore the potential of this compound as a ligand for the development of novel protein kinase inhibitors. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo.

Synthesis Methods

The synthesis of 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-phenoxyaniline with 2-bromoethylacetate to form 2-phenoxy-N-(2-bromoethyl)acetamide. The second step involves the reaction of 2-phenoxy-N-(2-bromoethyl)acetamide with tetrahydro-2-furanylmethanol in the presence of potassium carbonate to form 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)ethyl]acetamide. Finally, the last step involves the reaction of 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)ethyl]acetamide with acetic anhydride to form 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.

Scientific Research Applications

2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (Akt) signaling pathway. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent. Studies have shown that 2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In biotechnology, this compound has been studied for its potential as a ligand for the development of novel protein kinase inhibitors.

properties

Product Name

2-phenoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(oxolan-2-ylmethoxy)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H21NO4/c21-19(14-23-15-7-2-1-3-8-15)20-17-10-4-5-11-18(17)24-13-16-9-6-12-22-16/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,20,21)

InChI Key

MMKIDHODFLUHQH-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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